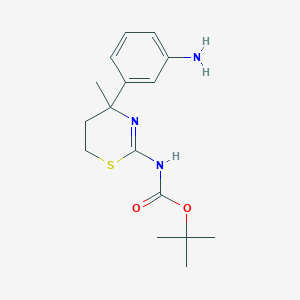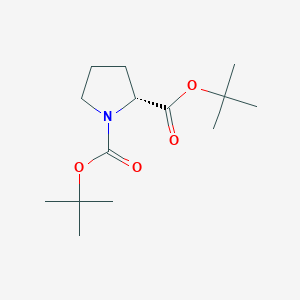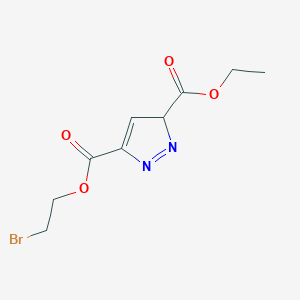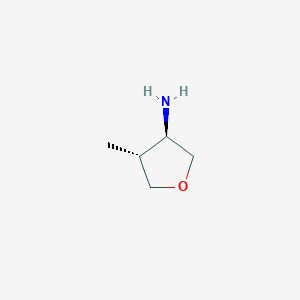
tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butyl carbamate group, an aminophenyl group, and a dihydrothiazinyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where tert-butyl carbamate reacts with an appropriate aminophenyl precursor under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as crystallization, extraction, or column chromatography are employed to purify and isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies .
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism by which tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to specific biological outcomes. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3-aminophenyl)carbamate
- tert-Butyl carbamate
Comparison
Compared to similar compounds, tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate stands out due to its unique dihydrothiazinyl group. This structural feature imparts distinct chemical and biological properties, making it more versatile in various applications .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action provide valuable insights for researchers and industrial practitioners alike.
Propiedades
Fórmula molecular |
C16H23N3O2S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(3-aminophenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-yl]carbamate |
InChI |
InChI=1S/C16H23N3O2S/c1-15(2,3)21-14(20)18-13-19-16(4,8-9-22-13)11-6-5-7-12(17)10-11/h5-7,10H,8-9,17H2,1-4H3,(H,18,19,20) |
Clave InChI |
IGLNQLOAYLOHLL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCSC(=N1)NC(=O)OC(C)(C)C)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12875663.png)
![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)



![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)


![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)

